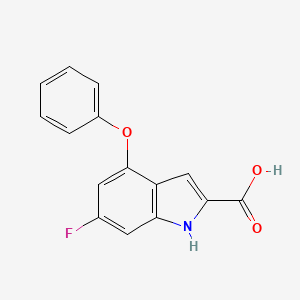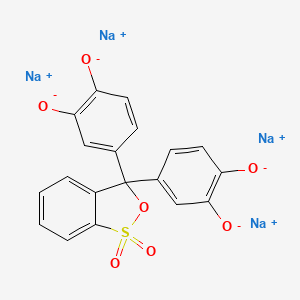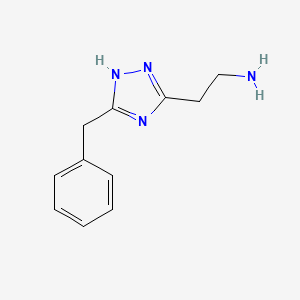![molecular formula C13H17NO B3259047 Syn-7-hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptane CAS No. 312954-60-2](/img/structure/B3259047.png)
Syn-7-hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptane
Übersicht
Beschreibung
Syn-7-hydroxy-2-benzyl-2-azabicyclo[221]heptane is a chemical compound with the molecular formula C13H17NO It is a derivative of 2-azabicyclo[221]heptane, featuring a hydroxyl group at the 7-position and a benzyl group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of syn-7-hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptane typically involves the coupling of N-Boc-7-bromo-2-azabicyclo[2.2.1]heptane with aryl and pyridyl boronic acids. This reaction incorporates aryl and heterocyclic substituents at the 7-position, leading to a preference for syn over anti stereoisomers . The incorporation of a chloropyridyl group followed by N-deprotection gives syn-isoepibatidine .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis in cGMP (current Good Manufacturing Practice) workshops. These facilities ensure high purity and quality of the compound, with production capacities ranging from kilograms to metric tons.
Analyse Chemischer Reaktionen
Types of Reactions
Syn-7-hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The benzyl group can be substituted with other aryl or heterocyclic groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and boronic acids for substitution reactions .
Major Products
The major products formed from these reactions include ketones, reduced derivatives, and substituted azabicycloheptane compounds .
Wissenschaftliche Forschungsanwendungen
Syn-7-hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a nicotinic acetylcholine receptor agonist.
Industry: It is used in the production of high-purity chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of syn-7-hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptane involves its interaction with nicotinic acetylcholine receptors. The compound binds to these receptors, mimicking the action of acetylcholine and leading to the activation of downstream signaling pathways . This interaction is of particular interest in the study of neurological functions and disorders.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azabicyclo[2.2.1]heptane: The parent compound without the hydroxyl and benzyl groups.
7-Hydroxy-2-azabicyclo[2.2.1]heptane: A derivative with only the hydroxyl group at the 7-position.
2-Benzyl-2-azabicyclo[2.2.1]heptane: A derivative with only the benzyl group at the 2-position.
Uniqueness
Syn-7-hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptane is unique due to the presence of both the hydroxyl and benzyl groups, which confer distinct chemical and biological properties. This dual substitution enhances its potential as a nicotinic acetylcholine receptor agonist and broadens its range of applications in scientific research .
Eigenschaften
IUPAC Name |
(1R,4R,7S)-2-benzyl-2-azabicyclo[2.2.1]heptan-7-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-13-11-6-7-12(13)14(9-11)8-10-4-2-1-3-5-10/h1-5,11-13,15H,6-9H2/t11-,12-,13+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNDIXAFZQOWOE-UPJWGTAASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1CN2CC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H]([C@H]1CN2CC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-nitrobenzamide](/img/structure/B3258986.png)




![Ethyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate](/img/structure/B3259026.png)





